

Introduction: The Strategic Importance of Fluorinated Building Blocks

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Compound of Interest

Compound Name: 5-amino-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B3035288

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy ($-\text{OCF}_3$) group has garnered significant attention for its unique electronic properties and profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] **5-amino-2-(trifluoromethoxy)benzoic acid** (CAS No. 83265-56-9) has emerged as a critical chemical intermediate, serving as a versatile scaffold for the synthesis of complex organic molecules destined for the pharmaceutical and advanced materials sectors.[4]

This technical guide provides an in-depth analysis of **5-amino-2-(trifluoromethoxy)benzoic acid**, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, plausible synthetic strategies, and its pivotal role as a building block in the design of novel therapeutics, grounded in authoritative scientific principles.

Physicochemical and Structural Characteristics

5-amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a trifluoromethoxy group.[5] This trifecta of functionalities makes it a highly valuable and reactive molecule for synthetic elaboration. The trifluoromethoxy group significantly increases the compound's lipophilicity, a property that can enhance membrane permeability and in vivo transport of derivative molecules.[5][6][7] Concurrently, the amino and carboxylic acid moieties provide reactive

handles for a wide range of chemical transformations, such as amide bond formation, diazotization, and esterification.[8]

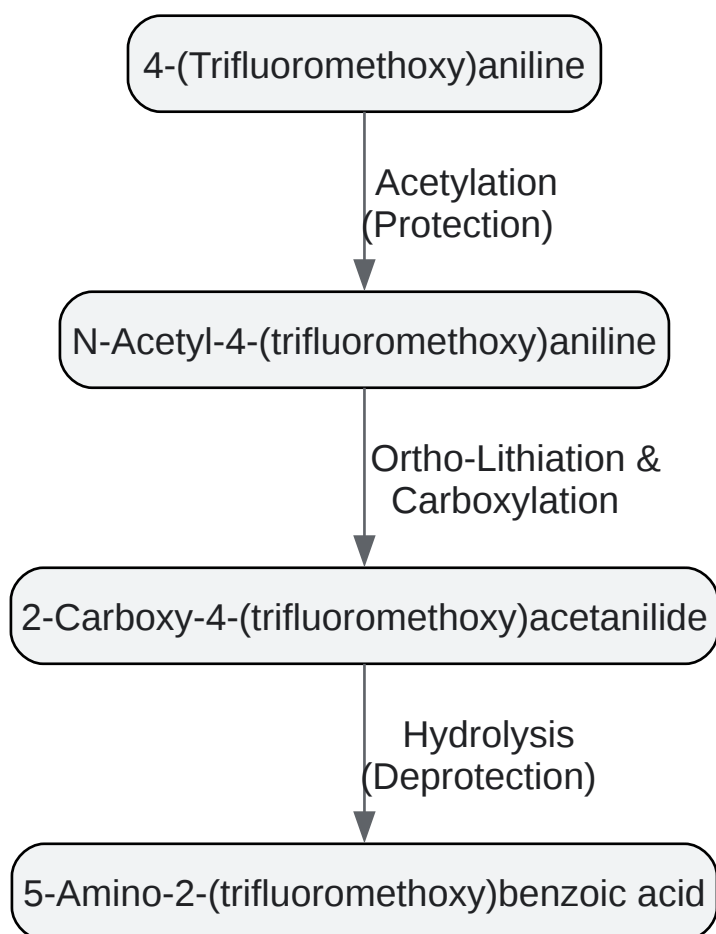
Table 1: Core Properties of **5-amino-2-(trifluoromethoxy)benzoic acid**

Property	Value	Source
CAS Number	83265-56-9	
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[9]
Molecular Weight	221.13 g/mol	
Appearance	White to cream or pale yellow solid (crystals or powder)	[9]
Melting Point	138-144 °C	[9]
SMILES	<chem>Nc1ccc(OC(F)(F)F)cc1C(O)=O</chem>	
InChI Key	UXNGDCBPIGOZFO-UHFFFAOYSA-N	[9]

Synthetic Pathways: A Strategic Overview

While a definitive, single-step synthesis for **5-amino-2-(trifluoromethoxy)benzoic acid** is not prominently detailed in readily available literature, a logical multi-step synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds.[1][10] A plausible pathway involves the strategic functionalization of a trifluoromethoxybenzene precursor.

The core challenge lies in achieving the desired 1,2,4-substitution pattern on the benzene ring. A potential strategy begins with 4-(trifluoromethoxy)aniline, a common industrial intermediate.[11]



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Caption: Plausible synthetic workflow for **5-amino-2-(trifluoromethoxy)benzoic acid**.

Experimental Protocol: Acetylation of 4-(Trifluoromethoxy)aniline (Illustrative Step 1)

This protocol describes the protection of the amino group, a critical step to direct subsequent reactions to other positions on the aromatic ring. The methodology is based on standard procedures for the acetylation of anilines.

Materials:

- 4-(Trifluoromethoxy)aniline
- Acetic anhydride

- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

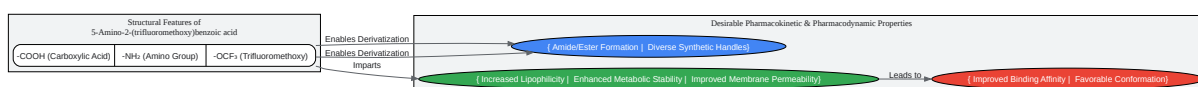
- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(trifluoromethoxy)aniline in 100 mL of dichloromethane.
- **Reagent Addition:** Add 1.1 equivalents of pyridine to the solution with stirring. Cool the mixture to 0 °C in an ice bath.
- **Acetylation:** Slowly add 1.1 equivalents of acetic anhydride dropwise to the cooled solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaHCO_3 solution.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Purification:** The resulting crude N-acetyl-4-(trifluoromethoxy)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Role in Medicinal Chemistry and Drug Design

The true value of **5-amino-2-(trifluoromethoxy)benzoic acid** lies in its application as a versatile building block for creating new chemical entities with therapeutic potential.[4] The trifluoromethoxy group is particularly advantageous in drug design.

Key Contributions of the -OCF₃ Group:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism, which can prolong the half-life of a drug.[2][12]
- **Enhanced Lipophilicity:** With a Hansch lipophilicity parameter (π) of approximately 1.04, the -OCF₃ group increases a molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]
- **Modulation of pKa:** As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, such as the amino group in this molecule, influencing drug-receptor interactions.
- **Conformational Effects:** The steric bulk of the group can lock a molecule into a specific conformation that is favorable for binding to a biological target.[7]



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Caption: Relationship between the compound's structure and its utility in drug design.

This intermediate is a precursor for compounds screened for various activities, including anti-inflammatory and analgesic properties, which are common targets for benzoic acid derivatives.

[8][13] Its structure is related to other fluorinated amino acids and their derivatives, which are increasingly prominent in pharmaceuticals.[14]

Safety and Handling

As with any laboratory chemical, proper handling of **5-amino-2-(trifluoromethoxy)benzoic acid** is essential. It is classified as an acute oral toxicant and can cause skin and eye irritation.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Description	Source
Hazard Statements	H301	Toxic if swallowed.	
H317	May cause an allergic skin reaction.		
H319	Causes serious eye irritation.		
Precautionary Statements	P261	Avoid breathing dust.	
P280	Wear protective gloves/eye protection/face protection.		
P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.		
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		

Conclusion

5-amino-2-(trifluoromethoxy)benzoic acid stands as a testament to the power of rational molecular design. Its unique combination of reactive functional groups and the pharmacologically advantageous trifluoromethoxy substituent makes it a high-value intermediate for synthetic chemists.[5] By providing a scaffold that already contains a key to enhanced metabolic stability and lipophilicity, it accelerates the discovery and development of new pharmaceuticals and advanced materials.[2][4] As researchers continue to explore the vast chemical space available, building blocks like this will remain fundamental to innovating in drug discovery and beyond.

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